
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide” is a complex organic molecule. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Anticancer Activity
Summary of the Application
2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Methods of Application
The synthesis of these compounds often involves the reaction of 2-amino-5-bromothiazole with various acids followed by a Suzuki reaction with different phenylboric acids .
Results or Outcomes
One of the compounds, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, potently caused inhibition of tubulin polymerization with IC50 values between 0.36 and 0.86 μM in three cancer cell lines .
Antimicrobial Activity
Summary of the Application
2-aminothiazole derivatives have been found to possess antimicrobial activity .
Methods of Application
Anti-inflammatory Activity
Summary of the Application
2-aminothiazole derivatives have been found to possess anti-inflammatory activity .
Methods of Application
Corrosion Inhibition
Methods of Application
The study involved electrochemical impedance spectroscopy (EIS) to model the corrosion inhibition procedure over the equivalent circuit .
Results or Outcomes
The optimum values achieved by the design of experiments (DOE) method were 25 °C, 0.001 M and 2 M for temperature, inhibitor and hydrochloric acid concentrations, respectively, which gave 97.8% inhibition efficiency .
Antimicrobial and Antiproliferative Agents
Methods of Application
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
properties
CAS RN |
888426-39-9 |
|---|---|
Product Name |
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
Molecular Formula |
C20H17F2N5O4S |
Molecular Weight |
461.44 |
IUPAC Name |
N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-31-12-5-3-11(4-6-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-2-7-13(21)14(22)8-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
FNLJIMMURIPQPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



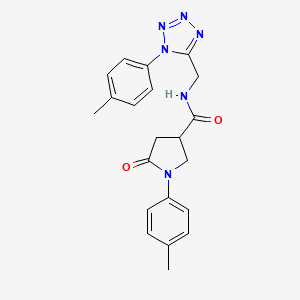
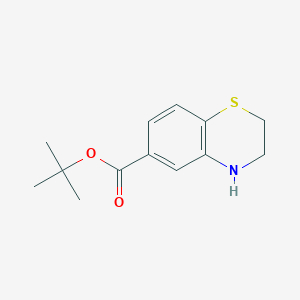
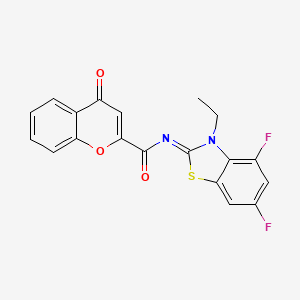
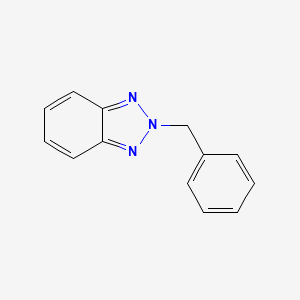

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671852.png)
![1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride](/img/structure/B2671857.png)
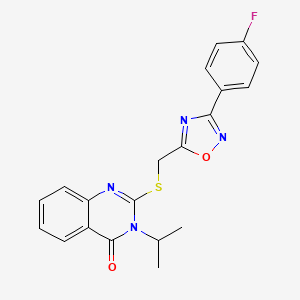
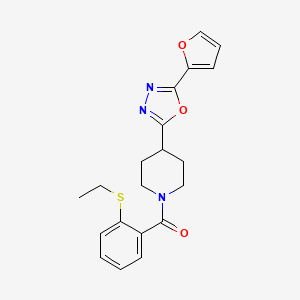
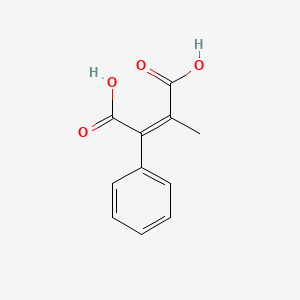
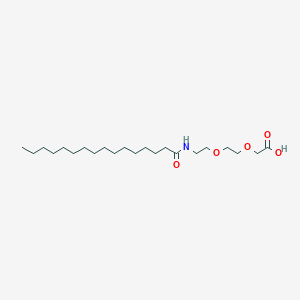
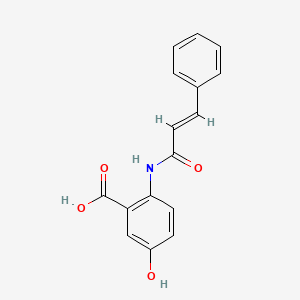
![(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid](/img/structure/B2671865.png)